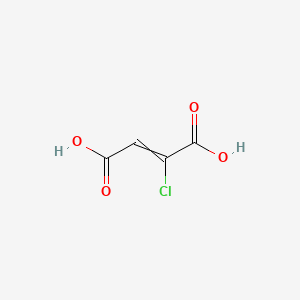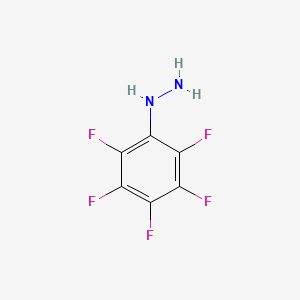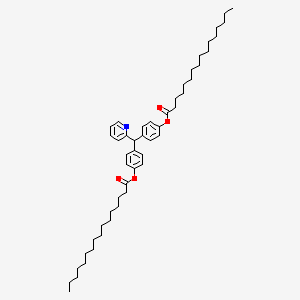
(pyridin-2-ylmethanediyl)dibenzene-4,1-diyl dihexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2-Pyridylmethylene)diphenol dipalmitate: is a chemical compound that belongs to the class of diphenols It is characterized by the presence of a pyridylmethylene group attached to two phenol rings, each of which is esterified with palmitic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(2-Pyridylmethylene)diphenol dipalmitate typically involves the following steps:
Formation of 4,4’-(2-Pyridylmethylene)diphenol: This intermediate is synthesized by the condensation reaction between 2-pyridinecarboxaldehyde and 4,4’-dihydroxybenzophenone under basic conditions.
Esterification with Palmitic Acid: The intermediate 4,4’-(2-Pyridylmethylene)diphenol is then esterified with palmitic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the final product.
Industrial Production Methods: In an industrial setting, the production of 4,4’-(2-Pyridylmethylene)diphenol dipalmitate may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4,4’-(2-Pyridylmethylene)diphenol dipalmitate can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under oxidative conditions.
Reduction: The pyridylmethylene group can be reduced to a pyridylmethyl group using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 4,4’-(2-Pyridylmethyl)diphenol dipalmitate.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: 4,4’-(2-Pyridylmethylene)diphenol dipalmitate can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Antioxidant: The compound exhibits antioxidant properties due to the presence of phenolic groups, making it useful in studies related to oxidative stress and cellular protection.
Medicine:
Drug Delivery: The esterified form with palmitic acid enhances the lipophilicity of the compound, making it a potential candidate for drug delivery systems targeting lipid membranes.
Industry:
Polymer Additives: The compound can be used as an additive in polymer formulations to enhance thermal stability and UV resistance.
Mechanism of Action
The mechanism of action of 4,4’-(2-Pyridylmethylene)diphenol dipalmitate involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. The pyridylmethylene group can coordinate with metal ions, forming complexes that can catalyze various biochemical reactions.
Comparison with Similar Compounds
4,4’-(2-Pyridylmethylene)diphenol: The non-esterified form of the compound.
Bisphenol A: A structurally similar compound with two phenol groups connected by a methylene bridge.
4,4’-Dihydroxybenzophenone: A precursor in the synthesis of 4,4’-(2-Pyridylmethylene)diphenol dipalmitate.
Uniqueness: 4,4’-(2-Pyridylmethylene)diphenol dipalmitate is unique due to the presence of both a pyridylmethylene group and esterified phenol groups, which confer distinct chemical and physical properties. The esterification with palmitic acid enhances its lipophilicity, making it suitable for applications in lipid-based systems.
Properties
CAS No. |
67834-92-8 |
|---|---|
Molecular Formula |
C50H75NO4 |
Molecular Weight |
754.1 g/mol |
IUPAC Name |
[4-[(4-hexadecanoyloxyphenyl)-pyridin-2-ylmethyl]phenyl] hexadecanoate |
InChI |
InChI=1S/C50H75NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-48(52)54-45-38-34-43(35-39-45)50(47-31-29-30-42-51-47)44-36-40-46(41-37-44)55-49(53)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-31,34-42,50H,3-28,32-33H2,1-2H3 |
InChI Key |
NAHSFBGZJWYQDW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)CCCCCCCCCCCCCCC)C3=CC=CC=N3 |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)CCCCCCCCCCCCCCC)C3=CC=CC=N3 |
Key on ui other cas no. |
67834-92-8 |
Synonyms |
4,4'-(2-pyridylmethylene)diphenol dipalmitate ITA 226 ITA-226 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


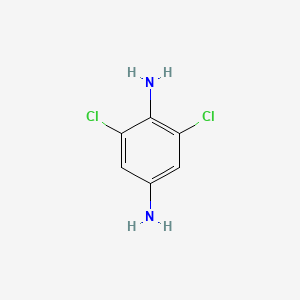
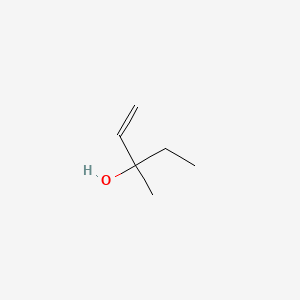



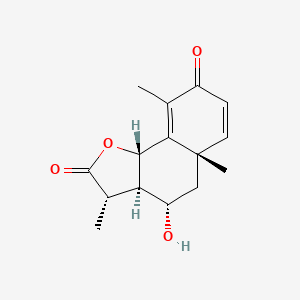
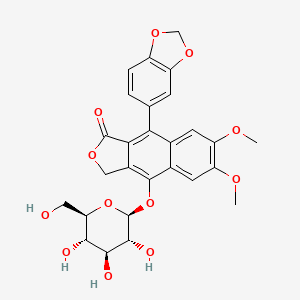
![5-(2-Bromoethenyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1196938.png)
![2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S-cis)-](/img/structure/B1196940.png)
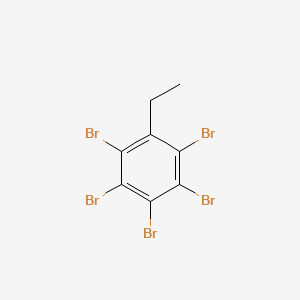

![Benzo[b]naphtho[2,3-d]thiophene](/img/structure/B1196943.png)
